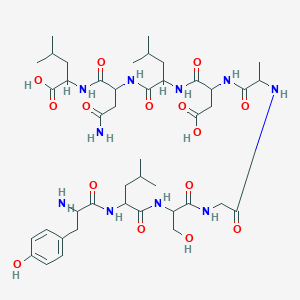
Cancer/testis antigen 1 (92-100)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cancer/testis antigen 1; NY-ESO-1
Applications De Recherche Scientifique
Cancer/Testis Antigens as Targets for Cancer Immunotherapy
Cancer/testis (CT) antigens, such as Cancer/Testis Antigen 1 (92-100), are tumor antigens with normal expression primarily limited to male germ cells in the testis, but not in adult somatic tissues. They are expressed in various types of tumors due to disrupted gene regulation in malignancy. CT antigens are promising targets for antigen-specific cancer vaccines, as they are immunogenic and restricted to tumors. Clinical trials utilizing CT antigens like MAGE-A and NY-ESO-1 are underway (Scanlan et al., 2002).
CT Antigens: Potential Targets in Various Cancers
CT antigens elicit spontaneous humoral and cell-mediated immune responses in cancer patients, making them potential targets for immunotherapy. Their expression varies among different tumor types and is often found in high-grade, late-stage cases. CT antigen-based cancer vaccine trials are ongoing, and these antigens may also play a role in antigen-specific adoptive T-cell transfer and immunomodulation in cancer therapy (Caballero & Chen, 2009).
CT Antigens in Cancer Immunotherapy
Cancer-testis antigens are considered as promising candidates for cancer immunotherapy due to their immunogenic nature and restricted expression to tumors. Their expression in cancers can be used as biomarkers for early detection. The focus on vaccine-based clinical trials using these antigens has increased in recent years (Ghafouri-Fard & Modarressi, 2009).
Role in Oncogenesis and Therapeutic Potential
CT antigens, encoded by genes normally expressed only in the human germ line, are expressed in various tumor types. They are pursued as targets for therapeutic cancer vaccines. Their potential role in oncogenesis, including features like immortality, invasiveness, and metastatic capacity, is also under evaluation (Simpson et al., 2005).
CT Antigens in Urological Malignancies
CT antigens are emerging as potential novel biomarkers and therapeutic targets for cancer immunotherapy, especially in urological malignancies. They display normal expression in the adult testis but aberrant expression in various cancers, particularly in advanced cancers with stem cell-like characteristics (Kulkarni et al., 2012).
Putative Function, Regulation, and Therapeutic Potential
The biology of CT antigens, including their expression, regulation, and function, is being characterized in detail. Most of these antigens are expressed during spermatogenesis, but their functions are largely unknown. Epigenetic events like DNA methylation are primary mechanisms regulating their expression, and they have been identified as ideal targets for tumor-specific immunotherapeutic approaches (Fratta et al., 2011).
Propriétés
Séquence |
LAMPFATPM |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Cancer/testis antigen 1 (92-100); NY-ESO-1 (92-100) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



